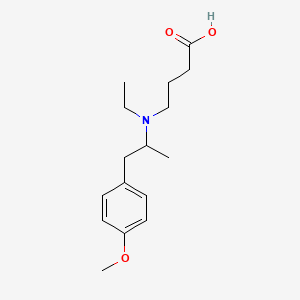

Mebeverine acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-4-17(11-5-6-16(18)19)13(2)12-14-7-9-15(20-3)10-8-14/h7-10,13H,4-6,11-12H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUWRVLVHOYTNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608658 |

Source

|

| Record name | 4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475203-77-1 |

Source

|

| Record name | 4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mebeverine Hydrochloride: An In-depth Technical Guide on its Mechanism of Action on Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebeverine hydrochloride is a musculotropic antispasmodic agent widely prescribed for the symptomatic treatment of irritable bowel syndrome (IBS) and other functional bowel disorders. Its therapeutic efficacy stems from a direct, multifaceted action on the smooth muscle of the gastrointestinal tract, leading to a reduction in spasm and pain without significantly affecting normal gut motility at therapeutic doses. This technical guide provides a comprehensive overview of the core mechanisms of action of mebeverine on smooth muscle cells. It delves into the molecular interactions with ion channels, receptor systems, and intracellular signaling pathways. Detailed experimental protocols for key assays are provided, and quantitative data from the literature are summarized. Visual diagrams of the proposed signaling pathways and experimental workflows are included to facilitate a deeper understanding of its pharmacological profile.

Introduction

Gastrointestinal smooth muscle contractility is a complex process regulated by a fine interplay of neuronal inputs, hormonal signals, and local paracrine factors. Dysregulation of this process can lead to hypermotility and spasms, which are characteristic features of conditions like Irritable Bowel Syndrome (IBS)[1]. Mebeverine hydrochloride is a second-generation papaverine analogue that exerts a direct relaxant effect on gastrointestinal smooth muscle[2]. Unlike traditional anticholinergic agents, mebeverine is largely devoid of systemic atropine-like side effects, making it a well-tolerated option for long-term management[3]. The primary mechanisms underlying its spasmolytic activity are complex and involve the modulation of several key cellular processes that govern smooth muscle excitation-contraction coupling. This guide will explore these mechanisms in detail.

Core Mechanisms of Action

Mebeverine's spasmolytic effect is not attributed to a single mode of action but rather to a combination of effects on ion channels and cellular calcium homeostasis. The primary proposed mechanisms are:

-

Inhibition of Voltage-Operated Sodium Channels (Local Anesthetic Effect)

-

Blockade of Calcium Influx through Voltage-Operated Calcium Channels

-

Inhibition of Calcium Release from Intracellular Stores

-

Weak Antimuscarinic (Anticholinergic) Activity

-

Inhibition of Phosphodiesterase (Minor Contribution)

Inhibition of Voltage-Operated Sodium Channels

A key component of mebeverine's action is its ability to block voltage-operated sodium channels in smooth muscle cell membranes[4][5]. This action is analogous to that of local anesthetics[4].

-

Mechanism: By blocking the influx of sodium ions (Na+) that is necessary for the generation and propagation of action potentials, mebeverine reduces the excitability of the smooth muscle cell membrane[1][5]. This membrane-stabilizing effect makes it more difficult for the cell to reach the threshold for depolarization, thereby reducing the frequency and force of muscle spasms[1]. Studies on non-myelinated nerve fibers have shown that mebeverine decreases the amplitude and duration of the compound action potential, consistent with sodium channel blockade, while its primary metabolites, mebeverine alcohol and veratric acid, are inactive in this regard[5].

Blockade of Voltage-Operated Calcium Channels

Mebeverine directly inhibits the influx of extracellular calcium (Ca2+) into the smooth muscle cell by blocking voltage-operated calcium channels (VOCCs), particularly of the L-type[1][6][7].

-

Mechanism: The influx of extracellular Ca2+ is a critical step in initiating smooth muscle contraction. Depolarization of the cell membrane opens VOCCs, allowing Ca2+ to enter the cell and bind to calmodulin. The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chains, leading to cross-bridge cycling and muscle contraction. By blocking these channels, mebeverine reduces the intracellular availability of Ca2+, thereby preventing the activation of the contractile machinery and promoting muscle relaxation[1][6].

Modulation of Intracellular Calcium Stores

In addition to blocking extracellular calcium entry, mebeverine also affects the release of calcium from intracellular stores, primarily the sarcoplasmic reticulum (SR).

-

Mechanism: Studies on guinea-pig taenia caeci have shown that mebeverine limits the amount of calcium available for mobilization from intracellular stores upon stimulation of α1-adrenergic receptors[3]. While the precise mechanism is not fully elucidated, it is proposed that mebeverine interferes with the refilling of these intracellular calcium pools or directly inhibits the release channels (such as IP₃ receptors or ryanodine receptors)[3]. This action prevents the sustained release of calcium required for prolonged muscle contraction.

Antimuscarinic (Anticholinergic) Activity

Mebeverine exhibits weak anticholinergic properties by acting as an antagonist at muscarinic receptors on the smooth muscle cell surface[2][6].

-

Mechanism: Acetylcholine, released from parasympathetic nerve endings, is a major neurotransmitter that causes gastrointestinal smooth muscle contraction by acting on M2 and M3 muscarinic receptors. Mebeverine has been shown to possess atropine-like properties, causing a parallel rightward shift in the concentration-response curve for the muscarinic agonist carbachol, which is indicative of competitive antagonism[3]. By blocking these receptors, mebeverine reduces the contractile response to cholinergic stimulation[2]. However, this effect is considered weak, and mebeverine does not typically produce the systemic side effects associated with potent anticholinergic drugs[3].

Phosphodiesterase (PDE) Inhibition

A minor contributing factor to mebeverine's relaxant effect may be the weak inhibition of phosphodiesterase enzymes.

-

Mechanism: PDEs are responsible for the breakdown of cyclic adenosine monophosphate (cAMP). Inhibition of PDE leads to an accumulation of intracellular cAMP. In smooth muscle, increased cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several target proteins that promote muscle relaxation. This includes the phosphorylation and inhibition of MLCK and the enhancement of Ca2+ sequestration into the SR. While mebeverine is noted to have a weak PDE inhibitory effect, it is generally considered less significant than its ion channel blocking activities.

Signaling Pathways Visualization

The following diagrams illustrate the key mechanisms of action of mebeverine on a smooth muscle cell.

Quantitative Data

While the multifaceted mechanism of mebeverine is well-described qualitatively, specific quantitative data such as IC₅₀ and Kᵢ values are not consistently reported across publicly available literature. The tables below summarize the available information.

Table 1: Summary of Mebeverine's Effects on Ion Channels and Receptors

| Target | Action | Quantitative Value | Reference |

| Voltage-Operated Na⁺ Channels | Blockade (Local Anesthetic Effect) | Not explicitly reported | [3][5] |

| Voltage-Operated Ca²⁺ Channels | Blockade | Not explicitly reported | [1][6][7] |

| Muscarinic Receptors | Competitive Antagonism | Not explicitly reported | [2][3] |

| α₁-Adrenergic Receptor Signaling | Inhibition of Ca²⁺ mobilization | Not explicitly reported | [3] |

| Phosphodiesterase (PDE) | Weak Inhibition | Not explicitly reported | - |

Table 2: Pharmacokinetic Parameters of Mebeverine Metabolites

| Metabolite | Parameter | Value | Reference |

| Mebeverine Acid | Tₘₐₓ (median) | 1.25 hours | [8][9] |

| This compound | Apparent t₁/₂ (median) | 1.1 hours | [8][9] |

| Desmethyl this compound | Tₘₐₓ | ~2.92 hours | [10] |

| Desmethyl this compound | Cₘₐₓ (single dose) | 679 ng/mL | [10] |

| Veratric Acid | Cₘₐₓ (mean) | 13.5 µg/mL | [11][12] |

| Veratric Acid | Tₘₐₓ | 40-80 minutes | [11][12] |

| Mebeverine (parent drug) | Plasma Concentration | Negligible after oral dose | [11][12] |

Note: Mebeverine undergoes rapid and extensive first-pass metabolism, primarily through hydrolysis by esterases, into mebeverine alcohol and veratric acid. Mebeverine alcohol is further oxidized to this compound. The parent drug is virtually undetectable in plasma after oral administration.[9][11][12][13]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of mebeverine.

Protocol: Isolated Organ Bath for Smooth Muscle Contractility

This protocol is based on standard methods for assessing the effect of pharmacological agents on the contractility of isolated intestinal smooth muscle, such as the guinea pig ileum or taenia caeci.

Objective: To measure the effect of mebeverine on smooth muscle contraction induced by various spasmogens (e.g., acetylcholine, carbachol, histamine, KCl).

Materials:

-

Guinea pig ileum or taenia caeci tissue segments.

-

Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11).

-

Carbogen gas (95% O₂, 5% CO₂).

-

Isolated organ bath system with thermoregulation (37°C), aeration, and isometric force transducers.

-

Data acquisition system.

-

Agonists: Acetylcholine chloride, Carbachol, Potassium chloride (KCl).

-

Test compound: Mebeverine hydrochloride stock solution.

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig. Isolate a segment of the ileum or taenia caeci and place it in pre-warmed, aerated Krebs-Henseleit solution. Clean the segment of adhering mesenteric tissue and cut into 2-3 cm lengths.

-

Mounting: Suspend each tissue segment in an organ bath chamber (10-20 mL volume) filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen. Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

-

Equilibration: Apply a resting tension of 1 gram and allow the tissue to equilibrate for 60 minutes. During this period, wash the tissue with fresh Krebs-Henseleit solution every 15 minutes.

-

Viability Test: After equilibration, induce a maximal contraction with a high concentration of KCl (e.g., 80 mM) to check for tissue viability. Wash the tissue and allow it to return to baseline.

-

Cumulative Concentration-Response Curve (CCRC) for Agonist:

-

Add the agonist (e.g., carbachol) to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻⁹ M to 10⁻³ M) once the response to the previous concentration has reached a plateau.

-

Record the contractile force at each concentration.

-

Wash the tissue extensively until the baseline tension is restored.

-

-

Inhibition by Mebeverine:

-

Incubate a tissue segment with a fixed concentration of mebeverine (e.g., 6 x 10⁻⁶ M) for a predetermined period (e.g., 20-30 minutes).

-

In the continued presence of mebeverine, repeat the CCRC for the agonist as described in step 5.

-

Repeat this process with different concentrations of mebeverine to assess concentration-dependent inhibition.

-

-

Data Analysis:

-

Express the contractile response as a percentage of the maximal contraction induced by the agonist in the absence of mebeverine.

-

Plot the log[agonist concentration] vs. response.

-

Analyze the data for a rightward shift in the CCRC, which indicates competitive antagonism. Calculate the pA₂ value if applicable.

-

To test for non-specific spasmolysis, assess mebeverine's ability to inhibit KCl-induced contractions.

-

Protocol: Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of mebeverine on voltage-gated sodium and calcium currents in isolated smooth muscle cells.

Materials:

-

Isolated gastrointestinal smooth muscle cells.

-

Patch-clamp rig (amplifier, micromanipulator, microscope, anti-vibration table).

-

Borosilicate glass capillaries for pipette fabrication.

-

External solution (in mM): e.g., NaCl 135, KCl 5, CaCl₂ 2, MgCl₂ 1, HEPES 10, Glucose 10; pH adjusted to 7.4.

-

Internal (pipette) solution (in mM): e.g., CsCl 130, MgCl₂ 2, ATP-Mg 3, GTP-Na 0.2, EGTA 10, HEPES 10; pH adjusted to 7.2 with CsOH. (Cesium is used to block outward K⁺ currents).

-

Data acquisition and analysis software.

-

Test compound: Mebeverine hydrochloride.

Procedure:

-

Cell Isolation: Isolate single smooth muscle cells from gastrointestinal tissue (e.g., colon, ileum) using enzymatic digestion (e.g., with collagenase and papain).

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with internal solution.

-

Seal Formation: Under microscopic guidance, approach a single, healthy-looking cell with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the entire cell.

-

Voltage-Clamp Protocol:

-

Hold the cell membrane potential at a negative value (e.g., -80 mV) to keep the channels in a closed state.

-

For Na⁺ currents: Apply a series of brief depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit fast-inactivating inward currents.

-

For L-type Ca²⁺ currents: Use a similar voltage-step protocol, but often from a more depolarized holding potential (e.g., -40 mV) to inactivate Na⁺ and T-type Ca²⁺ channels. Use Ba²⁺ as the charge carrier instead of Ca²⁺ to increase current amplitude and reduce Ca²⁺-dependent inactivation.

-

-

Drug Application: Perfuse the cell with the external solution containing mebeverine at a known concentration.

-

Recording: After a brief incubation period, repeat the voltage-clamp protocol to record the currents in the presence of the drug.

-

Data Analysis:

-

Measure the peak amplitude of the inward Na⁺ or Ca²⁺ currents before and after mebeverine application.

-

Calculate the percentage of inhibition for each voltage step.

-

Generate a concentration-response curve by testing multiple mebeverine concentrations and calculate the IC₅₀ value (the concentration at which 50% of the current is inhibited).

-

Protocol: Intracellular Calcium Imaging with Fura-2 AM

Objective: To visualize and quantify the effect of mebeverine on intracellular calcium ([Ca²⁺]i) mobilization in smooth muscle cells.

Materials:

-

Cultured or freshly isolated smooth muscle cells on glass coverslips.

-

Fluorescence imaging microscope system with an excitation wavelength switcher (for 340 nm and 380 nm) and an emission filter (~510 nm).

-

Digital camera and imaging software.

-

Fura-2 AM (acetoxymethyl ester) stock solution in DMSO.

-

Pluronic F-127.

-

Physiological salt solution (e.g., HBSS).

-

Agonists (e.g., KCl, Carbachol) to induce calcium transients.

-

Test compound: Mebeverine hydrochloride.

Procedure:

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in the physiological salt solution.

-

Incubate the cells on coverslips in the loading buffer for 30-60 minutes at room temperature or 37°C, protected from light.

-

-

De-esterification: Wash the cells with fresh salt solution to remove extracellular dye. Incubate for a further 30 minutes to allow intracellular esterases to cleave the AM ester group, trapping the active Fura-2 dye inside the cells.

-

Imaging:

-

Mount the coverslip onto the microscope stage in a perfusion chamber.

-

Excite the cells alternately with light at 340 nm and 380 nm and capture the fluorescence emission at ~510 nm.

-

Record a stable baseline fluorescence ratio (F₃₄₀/F₃₈₀).

-

-

Experimental Protocol:

-

Perfuse the cells with a solution containing an agonist (e.g., 80 mM KCl) to induce an increase in [Ca²⁺]i and record the change in the fluorescence ratio.

-

After washout and return to baseline, pre-incubate the cells with mebeverine for several minutes.

-

Re-stimulate the cells with the same agonist in the continued presence of mebeverine and record the response.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F₃₄₀/F₃₈₀) for each time point. This ratio is proportional to the [Ca²⁺]i.

-

Compare the peak amplitude and area under the curve of the calcium transient before and after the application of mebeverine to quantify its inhibitory effect.

-

Metabolism and Pharmacokinetics

A critical aspect for understanding mebeverine's action is its rapid and extensive first-pass metabolism[11][12]. The parent mebeverine molecule is an ester that is quickly hydrolyzed by plasma and tissue esterases into two primary metabolites:

-

Veratric Acid

-

Mebeverine Alcohol

These metabolites are considered pharmacologically inactive with respect to smooth muscle contractility[5][8]. Mebeverine alcohol is further metabolized, primarily by oxidation, to form This compound , which is the main circulating metabolite found in plasma[8][9]. Due to this rapid breakdown, the systemic concentration of the active parent drug after oral administration is negligible[11][12]. This suggests that mebeverine acts locally on the smooth muscle of the gastrointestinal tract before it can be absorbed and metabolized[14].

Conclusion

The mechanism of action of mebeverine hydrochloride on smooth muscle is multifaceted, involving a combination of direct inhibitory effects on key components of the excitation-contraction coupling pathway. Its primary spasmolytic action is derived from the blockade of voltage-operated sodium and calcium channels, which reduces cellular excitability and limits the influx of calcium required for contraction. This is supplemented by the modulation of intracellular calcium release and a weak antagonism of muscarinic receptors. The rapid metabolism of mebeverine into inactive compounds underscores its localized action within the gastrointestinal tract, contributing to its favorable side-effect profile. While the qualitative aspects of its mechanism are well-established, further research providing detailed quantitative data on its interactions with specific ion channel subtypes and receptors would allow for a more refined understanding of its pharmacological profile and could guide the development of future spasmolytic agents.

References

- 1. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]

- 2. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modification of alpha 1-receptor-operated channels by mebeverine in smooth muscle cells of guinea-pig taenia caeci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Revitalizing the local anesthetic effect of Mebeverine hydrochloride via encapsulation within ethosomal vesicular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The action of mebeverine and metabolites on mammalian non-myelinated nerve fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mebeverine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Identification of this compound as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mathewsopenaccess.com [mathewsopenaccess.com]

- 11. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration. | Sigma-Aldrich [merckmillipore.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Effect of mebeverine hydrochloride on jejunal motility and epithelial transport in the anesthetized ferret - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Mebeverine Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebeverine, a musculotropic antispasmodic agent, is clinically administered as a racemic mixture of its (R)- and (S)-enantiomers. It is widely used for the symptomatic relief of irritable bowel syndrome (IBS). The therapeutic effect of mebeverine is attributed to its direct action on gastrointestinal smooth muscle, leading to relaxation without affecting normal gut motility.[1][2] The precise mechanism of action is not fully elucidated but is understood to be multifactorial, involving the modulation of ion channels and interaction with muscarinic receptors.[3][4] While the commercially available drug is a racemate, emerging evidence, primarily from pharmacokinetic studies in animal models, indicates stereoselective disposition of the enantiomers. This technical guide provides a comprehensive overview of the known pharmacological properties of mebeverine, with a focus on the yet-to-be-fully-characterized profiles of its individual enantiomers. It details established experimental protocols for elucidating the specific contributions of each enantiomer to the overall therapeutic effect, a critical step for potential future development of single-enantiomer therapeutics.

Introduction

Mebeverine is a second-generation papaverine analog that has been in clinical use since 1965 for the treatment of IBS and related gastrointestinal disorders.[5] It acts directly on the smooth muscle of the gastrointestinal tract, alleviating cramps and spasms.[2][6] Mebeverine is known to be an anticholinergic agent, but its primary mechanism is considered to be independent of typical systemic anticholinergic effects.[7] The molecule possesses a chiral center, and thus exists as two enantiomers, (R)-mebeverine and (S)-mebeverine. The commercially available formulations contain a racemic mixture of these enantiomers.[5] Understanding the distinct pharmacological properties of each enantiomer is crucial for optimizing therapy and potentially developing new chemical entities with improved efficacy and safety profiles.

Pharmacodynamics of Racemic Mebeverine

The spasmolytic activity of racemic mebeverine is attributed to several mechanisms of action:

-

Modulation of Ion Channels: Mebeverine has been shown to block voltage-operated sodium channels, which can contribute to a local anesthetic effect on nerve fibers in the gut wall.[8] It also inhibits calcium influx into colonic smooth muscle cells by blocking L-type calcium channels.[3][4] This reduction in intracellular calcium concentration is a key factor in its muscle-relaxant properties.

-

Muscarinic Receptor Interaction: Mebeverine exhibits weak anticholinergic properties, suggesting some level of interaction with muscarinic receptors on smooth muscle cells.[3][7] However, its spasmolytic action is considered to be primarily a direct musculotropic effect rather than a classic antimuscarinic one.[6]

-

Inhibition of Noradrenaline Reuptake: Some studies suggest that mebeverine may also act by blocking the reuptake of noradrenaline.[7]

These multiple mechanisms contribute to the overall effect of reducing the hypermotility of the gastrointestinal tract without completely suppressing normal function.[1]

Pharmacokinetics and Metabolism

Mebeverine is rapidly and completely absorbed after oral administration. It undergoes extensive first-pass metabolism, primarily by esterases, which hydrolyze the ester bond to form veratric acid and mebeverine alcohol.[9] Mebeverine alcohol is further metabolized to mebeverine acid (demethylated carboxylic acid or DMAC), which is the main circulating metabolite in humans.[9] The parent compound is virtually undetectable in plasma after oral administration.[9] The metabolites are almost completely excreted in the urine.[5]

Stereoselective Pharmacokinetics

While comprehensive data on the pharmacokinetics of individual mebeverine enantiomers in humans are lacking, studies in rats have demonstrated significant stereoselectivity. Following intramuscular administration of racemic mebeverine, the plasma concentrations of the (+)-enantiomer were found to be consistently higher than those of the (-)-enantiomer. The (+)-enantiomer also exhibited a longer elimination half-life and a larger area under the curve (AUC), suggesting that the absorption, distribution, and/or elimination of the (-)-enantiomer are more rapid. This difference in pharmacokinetic behavior underscores the importance of investigating the pharmacodynamic properties of the individual enantiomers.

Table 1: Pharmacokinetic Parameters of Mebeverine Enantiomers in Rats (Data Unavailable)

| Parameter | (+)-Mebeverine | (-)-Mebeverine |

| Cmax (ng/mL) | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available |

| AUC (ng·h/mL) | Data not available | Data not available |

| t1/2 (h) | Data not available | Data not available |

| CL (mL/h/kg) | Data not available | Data not available |

| Vd (L/kg) | Data not available | Data not available |

Note: Specific quantitative data for the pharmacokinetic parameters of mebeverine enantiomers are not available in the public domain. The table structure is provided for illustrative purposes.

Enantioselective Pharmacological Activity (Hypothesized)

To date, there is a notable absence of publicly available data quantifying the specific binding affinities and functional potencies of the (R)- and (S)-enantiomers of mebeverine at their putative targets. Based on the principles of stereochemistry in pharmacology, it is highly probable that the two enantiomers exhibit different affinities for muscarinic receptor subtypes and varying potencies in blocking calcium and sodium channels. Elucidating these differences is a key area for future research.

Table 2: Hypothetical Receptor Binding Affinities (Ki) of Mebeverine Enantiomers

| Receptor Subtype | (R)-Mebeverine Ki (nM) | (S)-Mebeverine Ki (nM) |

| Muscarinic M1 | Data not available | Data not available |

| Muscarinic M2 | Data not available | Data not available |

| Muscarinic M3 | Data not available | Data not available |

| Muscarinic M4 | Data not available | Data not available |

| Muscarinic M5 | Data not available | Data not available |

Note: This table is a template for data that is not currently available in the literature. It highlights the need for future research in this area.

Table 3: Hypothetical Functional Potencies (IC50) of Mebeverine Enantiomers on Ion Channels

| Channel Subtype | (R)-Mebeverine IC50 (µM) | (S)-Mebeverine IC50 (µM) |

| L-type Ca2+ Channel | Data not available | Data not available |

| T-type Ca2+ Channel | Data not available | Data not available |

| Voltage-gated Na+ Channel | Data not available | Data not available |

Note: This table is a template for data that is not currently available in the literature. It highlights the need for future research in this area.

Experimental Protocols

To determine the pharmacological profile of mebeverine enantiomers, a series of in vitro experiments are necessary. The following sections detail the methodologies for key assays.

Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the binding affinity (Ki) of each enantiomer for different muscarinic receptor subtypes (M1-M5).

Protocol:

-

Receptor Preparation: Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are prepared from cultured cell lines (e.g., CHO or HEK293 cells) or from tissues known to express a high density of a particular subtype.

-

Radioligand: A subtype-selective or non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl₂, pH 7.4, is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled mebeverine enantiomer ((R)- or (S)-mebeverine).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Isolated Organ Bath for Smooth Muscle Contraction

This ex vivo assay measures the functional effect of the mebeverine enantiomers on smooth muscle contraction and is used to determine their potency (EC50 or IC50).

Protocol:

-

Tissue Preparation: A segment of animal intestine (e.g., guinea pig ileum or rat colon) is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time.

-

Induction of Contraction: A contractile agonist, such as acetylcholine or potassium chloride (KCl), is added to the organ bath to induce a sustained contraction.

-

Application of Enantiomers: Increasing concentrations of the (R)- or (S)-mebeverine enantiomer are cumulatively added to the bath, and the resulting relaxation of the pre-contracted tissue is recorded.

-

Data Analysis: Concentration-response curves are constructed by plotting the percentage of relaxation against the logarithm of the enantiomer concentration. The IC50 value (the concentration that produces 50% of the maximal relaxation) is determined.

Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Blockade

This technique allows for the direct measurement of ion channel currents in single cells and can be used to determine the potency and mechanism of calcium channel blockade by the mebeverine enantiomers.

Protocol:

-

Cell Preparation: Single smooth muscle cells are isolated from gastrointestinal tissue, or a cell line stably expressing the desired calcium channel subtype (e.g., L-type, CaV1.2) is used.

-

Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total ion current across the cell membrane.

-

Recording of Calcium Currents: The cell is held at a negative holding potential (e.g., -80 mV) to keep the calcium channels in a closed state. Depolarizing voltage steps are then applied to elicit inward calcium currents.

-

Application of Enantiomers: The (R)- or (S)-mebeverine enantiomer is applied to the cell via the external solution at various concentrations.

-

Data Acquisition and Analysis: The calcium currents are recorded before and after the application of the enantiomer. The percentage of current inhibition is plotted against the enantiomer concentration to determine the IC50 value. The voltage- and use-dependency of the block can also be investigated.

Signaling Pathways

The spasmolytic effect of mebeverine is a result of its interference with the signaling pathways that lead to smooth muscle contraction. The primary pathway involves the influx of extracellular calcium through voltage-gated calcium channels, which is triggered by membrane depolarization. This increase in intracellular calcium leads to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin and subsequent muscle contraction. Mebeverine is thought to directly block these calcium channels, thus inhibiting this cascade. Additionally, by potentially modulating muscarinic M3 receptors, which are coupled to Gq proteins and the phospholipase C (PLC) pathway, mebeverine could also influence the release of calcium from intracellular stores.

References

- 1. PHARMACOLOGICAL PROPERTIES OF MEBEVERINE, A SMOOTH-MUSCLE RELAXANT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of mebeverine hydrochloride on jejunal motility and epithelial transport in the anesthetized ferret - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]

- 4. Human M1-, M2- and M3-muscarinic cholinergic receptors: binding characteristics of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A systematic review of efficacy and tolerability of mebeverine in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Spasmolytic effect of mebeverine on the gastrointestinal motility] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Properties of acetylcholine-induced relaxation of smooth muscle isolated from the proximal colon of the guinea-pig [pubmed.ncbi.nlm.nih.gov]

Mebeverine Hydrochloride: A Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebeverine hydrochloride is a musculotropic antispasmodic agent widely prescribed for the symptomatic treatment of irritable bowel syndrome (IBS) and other gastrointestinal disorders associated with smooth muscle spasms.[1][2][3] Its therapeutic effect is achieved through a direct action on the smooth muscles of the gastrointestinal tract, particularly the colon, without impacting normal gut motility.[4][5] This technical guide provides an in-depth overview of the synthesis of Mebeverine hydrochloride, detailing an efficient, commercially viable process, and outlines its key chemical properties. The document includes structured data, detailed experimental protocols, and visualizations of the synthetic pathway and proposed mechanism of action to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Chemical Properties

Mebeverine hydrochloride is a white or nearly white crystalline powder.[4][6] It is the hydrochloride salt of mebeverine, a β-phenylethylamine derivative.[7]

Physicochemical Data

A summary of the key physicochemical properties of Mebeverine hydrochloride is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C25H36ClNO5 | |

| Molecular Weight | 466.0 g/mol | [8][9][10] |

| Melting Point | 105-107 °C | [4] |

| pKa | 10.7 | [6] |

| Solubility | Very soluble in water and methylene chloride; freely soluble in ethanol (96%); nearly insoluble in diethyl ether. | [4][5][6] |

| Appearance | White or almost white crystalline powder. | [4][6] |

Stability

Stability studies have shown that Mebeverine hydrochloride is stable under long-term (25°C/60% RH for 36 months) and accelerated (40°C/75% RH for 6 months) conditions, with no significant changes or degradation observed.[6] However, degradation has been noted under alkaline, acidic, and oxidative stress conditions.[11]

Synthesis of Mebeverine Hydrochloride

An efficient and commercially viable synthesis of Mebeverine hydrochloride has been developed, achieving an overall yield of 77% and a purity of over 99.7% as determined by HPLC.[12] This process involves three main stages, starting from Veratric acid.

Synthetic Pathway

The overall synthetic scheme is depicted below. The process begins with the esterification of Veratric acid, followed by a reductive amination and subsequent dehydrohalogenation to yield the final product.

Caption: Improved synthetic pathway for Mebeverine hydrochloride.

Experimental Protocols

-

To a stirred solution of Veratric acid (1.0 kg, 5.5 mole) in toluene (5.0 L), add 4-bromobutanol (1.0 kg, 1.2 eq) and p-toluenesulfonic acid (p-TsOH) (0.25 kg, 0.27 eq) at 25-35°C.[12]

-

Slowly increase the temperature of the reaction mixture to 105-115°C and maintain for 10-15 hours.[12]

-

After completion of the reaction (monitored by an appropriate method, e.g., TLC), cool the mixture to 25-35°C.[12]

-

Add water (5.0 L) to the reaction mass and stir for 30 minutes.[12]

-

Separate the organic and aqueous layers.[12]

-

Evaporate the toluene from the organic layer under vacuum to obtain 4-Bromobutyl 3,4-dimethoxybenzoate.[12]

-

This intermediate is prepared via reductive amination of 4-methoxyphenyl acetone with aqueous ethylamine in the presence of Raney Ni and Hydrogen gas.[12] Detailed experimental conditions for this specific step are proprietary to the cited improved process but follow standard reductive amination protocols.

-

A solution of N-Ethyl-1-(4-methoxyphenyl) propan-2-amine (1.0 kg, 1 eq) and 4-bromobutyl 3,4-dimethoxybenzoate (1.64 kg, 1 eq) in acetone (3.0 L) is heated to 55-65°C.

-

Maintain this temperature for 15-20 hours.

-

After reaction completion, slowly add isopropanolic hydrochloric acid (i-PrOH HCl) (0.75 L) at 10-15°C.

-

Maintain the mixture for 1 hour at 25-35°C.

-

The precipitated solid product is filtered, washed with acetone, and dried to yield Mebeverine hydrochloride.

-

Take 1.0 kg of crude Mebeverine hydrochloride in 4.0 L of acetone at 25-35°C.

-

Heat the resulting mixture to 50-60°C for 30 minutes.

-

Cool the mixture to 0-5°C, filter the purified product, and dry.

Mechanism of Action

Mebeverine hydrochloride is a musculotropic antispasmodic that exerts its effect directly on the smooth muscle of the gastrointestinal tract, relieving spasms without affecting normal intestinal motility.[4] Its mechanism is multifaceted and not entirely elucidated, but several key actions have been identified.[2][13]

The primary mechanism involves the modulation of ion channels. Mebeverine is understood to block calcium channels, reducing the influx of calcium ions into smooth muscle cells.[13] This action prevents the intracellular calcium accumulation necessary for muscle contraction, leading to muscle relaxation.[14][13] Additionally, it affects sodium channels, which can decrease muscle excitability and further contribute to the reduction of spasms.[13]

Mebeverine also exhibits a local anesthetic effect, which may help in reducing the sensitivity of the gut to stimuli that trigger pain and spasms.[13] Furthermore, it is considered an antimuscarinic agent, blocking muscarinic acetylcholine receptors on smooth muscle cells, which inhibits the contractile signals from acetylcholine.[1][15]

Caption: Proposed multifaceted mechanism of action for Mebeverine.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantification and analysis of Mebeverine hydrochloride in bulk drug, pharmaceutical formulations, and for stability testing.[4][11][16][17]

RP-HPLC Method for Assay

A common Reverse-Phase HPLC (RP-HPLC) method is summarized in Table 2.

| Parameter | Condition | Reference |

| Column | ODS2-C18 (4.6 mm × 150 mm, 5 µm particle size) | [4] |

| Mobile Phase | 0.02 M Potassium dihydrogen phosphate : Acetonitrile (30:70 v/v), pH 3.6 | [4] |

| Flow Rate | 1.0 mL/min | [4] |

| Detection | UV at 240 nm | [4] |

| Retention Time | Approximately 1.03 minutes | [4] |

| Linearity Range | 1 - 100 µg/mL | [4][11] |

Experimental Protocol: Sample Preparation for Assay

-

Standard Stock Solution: Accurately weigh and dissolve 10 mg of Mebeverine hydrochloride in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.[4]

-

Tablet Formulation Analysis: a. Weigh and finely powder 20 tablets.[11] b. Accurately weigh a portion of the powder equivalent to 100 mg of Mebeverine hydrochloride and transfer it to a 100 mL volumetric flask.[11] c. Add approximately 50 mL of the mobile phase and sonicate for 20 minutes to dissolve the drug.[11] d. Make up the volume to 100 mL with the mobile phase.[11] e. Filter the solution and dilute tenfold before injecting into the HPLC system.[11]

Conclusion

This technical guide has detailed an efficient, high-yield synthetic route for Mebeverine hydrochloride, suitable for commercial-scale production. The key chemical and physical properties have been compiled, providing essential data for formulation and development. Furthermore, the multifaceted mechanism of action, involving the modulation of ion channels and receptor antagonism, has been outlined, alongside a validated analytical HPLC method for quality control. This comprehensive overview serves as a valuable resource for scientists and researchers engaged in the study and development of Mebeverine hydrochloride and related antispasmodic agents.

References

- 1. Unleashing the Power of Mebeverine Hydrochloride: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]

- 2. Mebeverine - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. cognizancejournal.com [cognizancejournal.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 7. Mebeverine hydrochloride | Sodium Channel | TargetMol [targetmol.com]

- 8. journalijsra.com [journalijsra.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. moehs.com [moehs.com]

- 11. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 13. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]

- 14. Mebeverine Hydrochloride | C25H36ClNO5 | CID 17683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. mebeverine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 16. Development and Validation of Mebeverine Hydrochloride Assay by RP-HPLC Method | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 17. ijrpr.com [ijrpr.com]

In-Vitro Effects of Mebeverine on Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebeverine is a musculotropic antispasmodic agent widely prescribed for the symptomatic treatment of irritable bowel syndrome (IBS) and other functional bowel disorders. Its primary therapeutic effect lies in its ability to relax the smooth muscles of the gastrointestinal tract, thereby alleviating symptoms such as abdominal pain and cramping.[1] The predominant mechanism underlying this effect is the modulation of ion channels, particularly the blockade of calcium channels in smooth muscle cells.[1][2] This technical guide provides an in-depth overview of the in-vitro studies on Mebeverine's effects on calcium channels, summarizing its mechanism of action, and presenting relevant experimental approaches for its investigation.

Mechanism of Action

In-vitro evidence points to Mebeverine's direct action on gastrointestinal smooth muscle cells.[3] Its spasmolytic activity is multifaceted, with the principal mechanism being the inhibition of calcium influx through voltage-gated calcium channels.[1][2][4] Calcium ions (Ca2+) are crucial for muscle contraction; by blocking these channels, Mebeverine reduces the intracellular concentration of Ca2+, leading to muscle relaxation and the prevention of spasms.[1]

Beyond its primary action on calcium channels, some studies suggest that Mebeverine also exerts its effects through:

-

Inhibition of Intracellular Calcium Replenishment: Mebeverine may act as an inhibitor of calcium-depot replenishment, further contributing to the reduction of intracellular calcium availability for contraction.[3]

-

Modulation of Sodium Channels: The compound is known to affect sodium channels in smooth muscle cells, which can alter their electrical activity and reduce excitability, leading to fewer spasms.[1]

-

Local Anesthetic Properties: Mebeverine has been found to have a local anesthetic effect, which may help in reducing the sensitivity of gut muscles to stimuli that can trigger pain and spasms.[1]

The following diagram illustrates the proposed signaling pathway for Mebeverine's action on smooth muscle cells.

Quantitative Data from In-Vitro Studies

| Parameter | Effect of Mebeverine | Observed Outcome | References |

| Calcium Influx | Inhibition | Reduced entry of calcium into smooth muscle cells. | [1][4] |

| Intracellular Calcium | Reduction | Decreased availability of intracellular calcium for muscle contraction. | [4] |

| Muscle Contraction | Inhibition | Relaxation of gastrointestinal smooth muscle and prevention of spasms. | [1][3] |

| Sodium Channels | Modulation | Altered electrical activity and reduced excitability of smooth muscle cells. | [1] |

Experimental Protocols

Detailed experimental protocols for in-vitro studies of Mebeverine's effects on calcium channels are not extensively published. However, standard methodologies for investigating the effects of compounds on voltage-gated calcium channels in smooth muscle cells can be adapted. Below are generalized protocols for key experiments.

Isolated Tissue Bath for Smooth Muscle Contractility

This protocol assesses the effect of Mebeverine on the contractility of isolated gastrointestinal smooth muscle strips.

Methodology:

-

Tissue Preparation: Segments of animal intestine (e.g., guinea pig ileum or rat colon) are dissected and placed in a Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 11.7 mM glucose), continuously gassed with 95% O2 and 5% CO2 at 37°C.

-

Mounting: Longitudinal or circular smooth muscle strips are mounted in an organ bath containing the Krebs-Henseleit solution. One end is fixed, and the other is attached to an isometric force transducer.

-

Equilibration: Tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with the bathing solution being changed regularly.

-

Induction of Contraction: Contractions are induced by a spasmogen such as acetylcholine, histamine, or high potassium (e.g., 80 mM KCl) to depolarize the membrane and open voltage-gated calcium channels.

-

Application of Mebeverine: After stable contractions are achieved, Mebeverine is added to the bath in a cumulative or non-cumulative manner at various concentrations.

-

Data Acquisition: The isometric tension is recorded continuously. The inhibitory effect of Mebeverine is calculated as a percentage of the maximal contraction induced by the spasmogen. Dose-response curves can be generated to determine the IC50 value.

Electrophysiology (Patch-Clamp) for Ion Channel Activity

This protocol directly measures the effect of Mebeverine on the ionic currents through calcium channels in isolated smooth muscle cells.

Methodology:

-

Cell Isolation: Single smooth muscle cells are enzymatically dissociated from gastrointestinal tissue.

-

Patch-Clamp Recording: The whole-cell patch-clamp technique is used to record voltage-gated calcium channel currents.

-

External Solution: Contains a charge carrier for the calcium channel (e.g., BaCl2 to avoid calcium-dependent inactivation) and blockers for other channels (e.g., TEA-Cl to block potassium channels).

-

Internal (Pipette) Solution: Contains a cesium-based solution to block potassium currents from inside the cell and a calcium buffer (e.g., EGTA).

-

-

Voltage Protocol: Cells are held at a negative holding potential (e.g., -80 mV) to keep the calcium channels in a closed state. Depolarizing voltage steps are applied to elicit inward calcium currents.

-

Application of Mebeverine: Mebeverine is applied to the external solution via a perfusion system at various concentrations.

-

Data Acquisition and Analysis: The peak inward current at each voltage step is measured before and after the application of Mebeverine. The percentage of inhibition is calculated, and dose-response curves are constructed to determine the IC50.

Calcium Imaging

This technique visualizes and quantifies changes in intracellular calcium concentration in response to stimuli and the effect of Mebeverine.

Methodology:

-

Cell Preparation and Loading: Isolated smooth muscle cells are loaded with a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: Cells are stimulated with a depolarizing agent (e.g., high potassium solution) to induce calcium influx.

-

Application of Mebeverine: Mebeverine is added to the cell culture medium before or after stimulation.

-

Image Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are monitored using a fluorescence microscope.

-

Data Analysis: The magnitude and kinetics of the calcium response are quantified and compared between control and Mebeverine-treated cells.

Conclusion

In-vitro studies have established that Mebeverine's primary mechanism of action is the inhibition of calcium influx in gastrointestinal smooth muscle cells, leading to its clinical efficacy as an antispasmodic. While detailed quantitative data from electrophysiological studies are not widely published, the established methodologies for studying calcium channel blockers provide a robust framework for further investigation into the precise molecular interactions and potency of Mebeverine. A deeper understanding of its effects on specific calcium channel subtypes could pave the way for the development of more targeted and effective therapies for functional bowel disorders.

References

- 1. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]

- 2. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. getzpharma.com [getzpharma.com]

- 4. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Local Anesthetic Properties of Mebeverine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebeverine, a musculotropic antispasmodic agent, is primarily recognized for its efficacy in the treatment of irritable bowel syndrome (IBS). However, a growing body of evidence indicates that mebeverine also possesses significant local anesthetic properties. This technical guide provides an in-depth exploration of the local anesthetic effects of mebeverine, focusing on its mechanism of action, and detailing experimental protocols for its investigation. The primary mechanism underlying its anesthetic effect is the blockade of voltage-gated sodium channels, a characteristic it shares with conventional local anesthetics. This guide summarizes the available quantitative data, presents detailed experimental methodologies for in-vivo and in-vitro assessment, and provides visual representations of key pathways and workflows to facilitate further research and development in this area.

Introduction

Mebeverine is a β-phenylethylamine derivative that has been in clinical use for decades as a direct-acting spasmolytic on the smooth muscle of the gastrointestinal tract.[1] Beyond its effects on gut motility, mebeverine has been reported to exert a local anesthetic effect.[2][3] This dual action makes it a molecule of interest for potential applications in topical and regional anesthesia. Understanding the nuances of its anesthetic properties requires a thorough investigation of its interaction with neuronal signaling pathways and the application of standardized preclinical models.

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels (VGSCs) in neuronal cell membranes.[4] By binding to these channels, local anesthetics inhibit the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. This interruption of nerve impulse transmission results in a transient and reversible loss of sensation in the localized area.

Mebeverine has been shown to directly block voltage-operated sodium channels.[4][5] This action decreases the amplitude and duration of the compound action potential in nerve fibers, consistent with the profile of a local anesthetic.[6] While its primary clinical application is in the relaxation of smooth muscle, this underlying mechanism of sodium channel modulation is the foundation of its anesthetic properties.[7]

Signaling Pathway of Local Anesthesia

The following diagram illustrates the generally accepted signaling pathway for local anesthetics, which is applicable to mebeverine's mechanism of action.

Quantitative Data on Local Anesthetic Properties

The available quantitative data on the local anesthetic properties of mebeverine is limited. However, existing studies provide a foundation for comparison with established local anesthetics like lidocaine.

| Parameter | Mebeverine | Lidocaine | Test Model | Reference |

| Pain Reduction Efficiency | Superior to Lidocaine HCl gel (p=0.0078) | Standard | Clinical evaluation in oral painful conditions | [2] |

| Duration of Action | Longer than Lidocaine HCl gel (p=0.0313) | Standard | Clinical evaluation in oral painful conditions | [2] |

| In-vivo Efficacy | 2.3-fold increase in Area Under the Efficacy Curve (AUEC) with ethosomal gel compared to standard gel | Not Reported | Tail-flick test in rats | [8] |

| Effect on Compound Action Potential | Decreased amplitude and duration | Known to decrease amplitude and duration | Isolated mammalian non-myelinated nerve fibers | [6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of mebeverine's local anesthetic properties. The following sections outline key in-vivo and in-vitro experimental protocols.

In-Vivo Assessment: Tail-Flick Test

The tail-flick test is a common method to assess the analgesic and local anesthetic effects of substances in rodents.

-

Animals: Male Wistar rats (180-220 g) are commonly used. Animals should be housed under standard laboratory conditions (12 h light/dark cycle, 22 ± 2°C) with free access to food and water for at least one week before the experiment.

-

Apparatus: A tail-flick apparatus with a radiant heat source is used. The intensity of the heat stimulus should be adjusted to produce a baseline tail-flick latency of 2-4 seconds. A cut-off time (e.g., 10 seconds) must be set to prevent tissue damage.

-

Procedure:

-

Each rat is gently restrained, and its tail is placed over the radiant heat source.

-

The time taken for the rat to flick its tail away from the heat is recorded as the tail-flick latency.

-

Baseline latency is determined as the average of three readings taken before drug administration.

-

Animals are then randomly assigned to different treatment groups (e.g., vehicle control, mebeverine formulation, positive control like lidocaine).

-

The test substance is applied to a specific area of the tail (e.g., 2 cm from the tip).

-

Tail-flick latency is measured at various time points after drug application (e.g., 15, 30, 60, 90, and 120 minutes).

-

-

Data Analysis: The percentage of maximal possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The onset of action is the time at which a significant increase in latency is observed, and the duration of action is the time until the latency returns to baseline. The Area Under the Efficacy Curve (AUEC) can also be calculated to compare the overall efficacy of different formulations.[8]

In-Vivo Assessment: Intracutaneous Wheal Assay

The intracutaneous wheal assay is a classic method for evaluating the efficacy of local anesthetics by measuring the suppression of the cutaneous trunci muscle reflex in response to a needle prick.

-

Animals: Albino guinea pigs (250-350 g) are typically used. The hair on the dorsal surface is clipped 24 hours before the experiment.

-

Procedure:

-

The animal is lightly restrained.

-

Four to six areas are marked on the back of the animal.

-

A small volume (e.g., 0.1 mL) of the test solution (mebeverine at different concentrations, a positive control like lidocaine, and a saline control) is injected intradermally at the marked sites, raising a small wheal.

-

At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes) after injection, the center of each wheal is stimulated with a sharp needle (e.g., 25-gauge).

-

The presence or absence of the cutaneous trunci muscle reflex (a twitch of the skin) is observed. The absence of this reflex indicates successful local anesthesia.

-

-

Data Analysis: The onset of anesthesia is the first time point at which the reflex is absent. The duration of anesthesia is the total time for which the reflex remains absent. The percentage of animals showing a positive block at each time point can be calculated for each concentration of the test substance.

In-Vitro Assessment: Electrophysiology on Isolated Nerve

Electrophysiological recording from isolated nerve preparations allows for the direct measurement of the effects of a compound on nerve excitability and action potential propagation.

-

Preparation: The sciatic nerve from a frog or rat is carefully dissected and placed in a nerve chamber containing Ringer's solution.

-

Recording Setup: The nerve is placed across a series of silver-silver chloride electrodes for stimulation and recording. One pair of electrodes is used to deliver a supramaximal electrical stimulus, and another pair is used to record the compound action potential (CAP).

-

Procedure:

-

A stable baseline CAP is recorded for a period of time.

-

The bathing solution is then switched to one containing mebeverine at a specific concentration.

-

The effect of mebeverine on the amplitude and latency of the CAP is recorded over time.

-

Different concentrations of mebeverine are tested to establish a dose-response relationship.

-

After drug application, the nerve is washed with a drug-free solution to observe the reversibility of the effect.

-

-

Data Analysis: The percentage inhibition of the CAP amplitude is calculated for each concentration of mebeverine. From the dose-response curve, the IC50 value (the concentration that produces 50% inhibition) can be determined. Changes in conduction velocity can also be calculated from the latency of the CAP.

Future Directions

The existing evidence strongly supports the local anesthetic potential of mebeverine. However, further research is required to fully characterize its profile and potential clinical applications. Key areas for future investigation include:

-

Quantitative Comparative Studies: Rigorous head-to-head studies comparing the potency, onset, and duration of action of mebeverine with standard local anesthetics like lidocaine, bupivacaine, and ropivacaine using standardized in-vivo and in-vitro models.

-

Sodium Channel Subtype Selectivity: Investigating the affinity of mebeverine for different subtypes of voltage-gated sodium channels to understand its potential for differential nerve blockade (e.g., sensory vs. motor).

-

Formulation Development: Optimizing topical and injectable formulations of mebeverine to enhance its penetration, bioavailability, and duration of action for specific clinical applications.

-

Clinical Trials: Well-designed clinical trials are needed to evaluate the efficacy and safety of mebeverine as a local anesthetic in various clinical settings, such as minor surgical procedures, dental procedures, and the management of chronic pain conditions.

Conclusion

Mebeverine demonstrates clear local anesthetic properties, primarily through the blockade of voltage-gated sodium channels. While current quantitative data is limited, the available evidence suggests it has the potential to be an effective local anesthetic, with some studies indicating superior duration of action compared to lidocaine. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and quantify the anesthetic profile of mebeverine. Continued research in this area may unlock new therapeutic applications for this well-established drug, offering a valuable addition to the armamentarium of local anesthetics.

References

- 1. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Intradermal Tests With Drugs: An Approach to Standardization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Tail flick test - Wikipedia [en.wikipedia.org]

- 6. The action of mebeverine and metabolites on mammalian non-myelinated nerve fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mebeverine influences sodium ion transport in the distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Revitalizing the local anesthetic effect of Mebeverine hydrochloride via encapsulation within ethosomal vesicular system - PubMed [pubmed.ncbi.nlm.nih.gov]

Mebeverine: A New Frontier in Therapeutic Targeting Beyond Irritable Bowel Syndrome

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mebeverine, a musculotropic antispasmodic agent, has long been a cornerstone in the symptomatic treatment of Irritable Bowel Syndrome (IBS). Its efficacy in alleviating abdominal pain and cramping is primarily attributed to its direct relaxant effect on the smooth muscles of the gastrointestinal tract. However, emerging evidence suggests that the pharmacological profile of Mebeverine extends far beyond its established role in managing IBS. This technical guide delves into the novel therapeutic targets of Mebeverine, exploring its mechanisms of action on various physiological systems and highlighting its potential for drug repositioning in indications outside of functional bowel disorders. We will examine its effects on ion channels, G-protein coupled receptors, and inflammatory pathways, presenting quantitative data, detailed experimental methodologies, and signaling pathway visualizations to provide a comprehensive resource for the scientific community.

Introduction

Mebeverine is a β-phenylethylamine derivative traditionally recognized for its antispasmodic properties.[1] Unlike anticholinergic agents that can cause systemic side effects, Mebeverine's action is predominantly localized to the gut, making it a well-tolerated option for long-term IBS management.[2] Its primary mechanism involves the modulation of smooth muscle contractility through several pathways, including the blockade of calcium and sodium channels, and antagonism of muscarinic receptors.[2]

Recent investigations, however, have begun to uncover a broader spectrum of activity, suggesting that Mebeverine's therapeutic potential may be significantly underestimated. This guide consolidates the current understanding of Mebeverine's multifaceted pharmacology and explores its prospective applications in non-gastrointestinal disorders.

Known Mechanisms of Action: A Foundation for Novel Applications

Mebeverine's effects on gastrointestinal smooth muscle are mediated by a combination of mechanisms:

-

Muscarinic Receptor Antagonism: Mebeverine acts as an antagonist at muscarinic acetylcholine receptors (mAChRs), counteracting the pro-contractile effects of acetylcholine in the gut.[3]

-

Ion Channel Modulation: It directly blocks voltage-operated sodium channels and inhibits the influx of calcium into smooth muscle cells, thereby reducing muscle excitability and preventing spasms.[1][2]

-

Local Anesthetic Effect: By blocking sodium channels on nerve fibers, Mebeverine exhibits a local anesthetic action, which contributes to its analgesic properties in IBS.[2]

These established mechanisms provide a framework for understanding how Mebeverine might exert effects in other tissues and disease states.

Novel Therapeutic Targets and Potential Indications Beyond IBS

The pleiotropic effects of Mebeverine on fundamental cellular processes, such as ion homeostasis and receptor signaling, suggest its potential utility in a range of conditions beyond IBS.

Cardiovascular System

While primarily targeting the gut, systemic administration of Mebeverine has been observed to influence cardiovascular parameters. Intravenous administration in animal models has been shown to dose-dependently reduce heart rate and arterial blood pressure.[4] This effect is likely attributable to the relaxation of vascular smooth muscle, a process governed by the same ion channels and receptors present in gastrointestinal smooth muscle.

This vasodilatory potential suggests that Mebeverine or its derivatives could be explored for conditions characterized by vascular hyper-contractility or hypertension. However, a thorough cardiovascular safety profile would be essential for any systemic application.[5]

Anti-Inflammatory Effects

Emerging research points towards a potential role for Mebeverine in modulating inflammatory responses. Studies on novel Mebeverine derivatives have indicated an ability to interact with interleukin-β, a key pro-inflammatory cytokine.[6][7] This suggests that Mebeverine may have a direct or indirect influence on inflammatory signaling cascades.

The proposed mechanism involves the inhibition of pro-inflammatory cytokine release, which could be beneficial in a variety of inflammatory conditions.[6] Further in vitro and in vivo studies are warranted to elucidate the precise pathways involved and to quantify the anti-inflammatory efficacy of Mebeverine.

Local Anesthesia

The local anesthetic properties of Mebeverine, stemming from its blockade of voltage-gated sodium channels, present a therapeutic opportunity beyond its analgesic role in IBS.[8] Research has explored the potential for topical formulations of Mebeverine for localized pain relief.

Quantitative Data on Mebeverine's Molecular Targets

A comprehensive understanding of a drug's therapeutic potential requires quantitative data on its interaction with molecular targets. While specific IC50 and Ki values for Mebeverine across all its targets are not extensively published in readily available literature, the following table summarizes the known qualitative interactions that form the basis of its pharmacological activity. Further research is needed to populate a more detailed quantitative profile.

| Target | Interaction Type | Physiological Effect | Potential Therapeutic Area (Beyond IBS) |

| Voltage-Gated Sodium Channels | Blocker | Decreased neuronal excitability and muscle contractility | Local Anesthesia, Cardiac Arrhythmias |

| Voltage-Gated Calcium Channels | Blocker | Smooth muscle relaxation (vasodilation) | Cardiovascular disorders (e.g., hypertension) |

| Muscarinic Acetylcholine Receptors | Antagonist | Inhibition of parasympathetic stimulation | Overactive bladder, COPD |

| Alpha-1 Adrenoceptors | Inhibitor | Vascular smooth muscle relaxation | Cardiovascular disorders (e.g., hypertension) |

| Interleukin-1β (IL-1β) | Potential Binder (derivatives) | Modulation of inflammatory response | Inflammatory diseases |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize the activity of Mebeverine.

Ex Vivo Smooth Muscle Contraction Assay

This protocol is adapted from studies on the spasmolytic effects of Mebeverine derivatives.[6]

Objective: To assess the effect of Mebeverine on smooth muscle contractility in an isolated organ bath.

Materials:

-

Animal model (e.g., rat or guinea pig)

-

Krebs-Henseleit solution (or similar physiological saline solution)

-

Isolated organ bath system with force transducer

-

Acetylcholine (ACh) or other contractile agonist

-

Mebeverine hydrochloride solutions of varying concentrations

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Humanely euthanize the animal and dissect a segment of smooth muscle tissue (e.g., ileum, colon, or aortic ring).

-

Mount the tissue strip in the organ bath containing physiological saline solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes).

-

Induce a stable contraction with a known concentration of a contractile agonist (e.g., acetylcholine).

-

Once a plateau is reached, add Mebeverine in a cumulative or non-cumulative manner to the bath and record the relaxation response.

-

Wash the tissue extensively and repeat the procedure with different concentrations of Mebeverine to generate a dose-response curve.

In Vitro Inhibition of Albumin Denaturation Assay

This protocol provides a general method to assess in vitro anti-inflammatory activity, as described in studies of Mebeverine derivatives.[9]

Objective: To evaluate the potential of Mebeverine to inhibit protein denaturation, an indicator of anti-inflammatory activity.

Materials:

-

Bovine or human serum albumin

-

Phosphate buffered saline (PBS)

-

Mebeverine hydrochloride solutions of varying concentrations

-

Reference anti-inflammatory drug (e.g., diclofenac)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing a fixed concentration of albumin in PBS.

-

Add different concentrations of Mebeverine or the reference drug to the reaction mixture.

-

A control group should contain the vehicle used to dissolve Mebeverine.

-

Incubate the samples at a temperature that induces denaturation (e.g., 72°C) for a specified time (e.g., 5 minutes).

-

After incubation, cool the samples and measure the turbidity at a specific wavelength (e.g., 660 nm) using a spectrophotometer.

-

Calculate the percentage inhibition of denaturation for each concentration of Mebeverine compared to the control.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Mebeverine.

Experimental Workflows

Conclusion and Future Directions

The pharmacological profile of Mebeverine is more complex and nuanced than its traditional classification as a gut-specific antispasmodic would suggest. Its activity on fundamental biological targets such as voltage-gated ion channels and GPCRs in various tissues opens up exciting possibilities for drug repositioning. The preliminary evidence for its cardiovascular and anti-inflammatory effects provides a strong rationale for further investigation.

Future research should focus on:

-

Quantitative Pharmacological Characterization: A systematic determination of Mebeverine's binding affinities (Ki) and functional potencies (IC50/EC50) at its various targets is essential.

-

In Vivo Efficacy in Non-IBS Models: Preclinical studies in animal models of cardiovascular and inflammatory diseases are needed to validate these novel therapeutic hypotheses.

-

Derivative Synthesis and Optimization: The development of novel Mebeverine analogs could enhance potency and selectivity for specific non-gastrointestinal targets, potentially leading to new classes of therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]

- 3. Unleashing the Power of Mebeverine Hydrochloride: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]

- 4. Effect of mebeverine hydrochloride on jejunal motility and epithelial transport in the anesthetized ferret - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reprocell.com [reprocell.com]

- 6. Spasmolytic Activity and Anti-Inflammatory Effect of Novel Mebeverine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spasmolytic Activity and Anti-Inflammatory Effect of Novel Mebeverine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Spasmolytic Activity and Anti-Inflammatory Effect of Novel Mebeverine Derivatives [mdpi.com]

An In-depth Technical Guide on the Interaction of Mebeverine with Muscarinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract